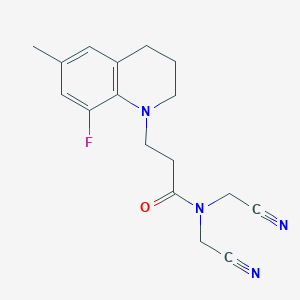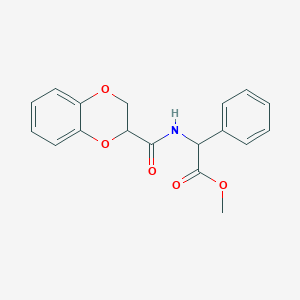![molecular formula C14H10N2O6 B7572344 1-[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl]-3-nitropyridin-2-one](/img/structure/B7572344.png)
1-[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl]-3-nitropyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl]-3-nitropyridin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as NBQX and has been extensively studied for its pharmacological properties.
Mécanisme D'action
NBQX acts as a competitive antagonist of the AMPA receptor by binding to the glutamate binding site. This prevents the activation of the receptor and the subsequent influx of calcium ions, which is necessary for the induction of long-term potentiation (LTP). LTP is a process that is essential for synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
NBQX has been shown to have a variety of biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease and has potential therapeutic applications in the treatment of other neurological disorders. NBQX has also been shown to have anticonvulsant properties and may be useful in the treatment of epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of NBQX is its high potency and selectivity for AMPA receptors. This makes it a useful tool for studying the role of AMPA receptors in synaptic plasticity and memory formation. However, one limitation of NBQX is its short half-life, which may limit its usefulness in certain experimental settings.
Orientations Futures
1-[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl]-3-nitropyridin-2-one has potential applications in a variety of fields. Some future directions for research include:
1. Further studies on the pharmacological properties of NBQX and its potential therapeutic applications in the treatment of neurological disorders.
2. Development of more potent and selective AMPA receptor antagonists for use in experimental settings.
3. Investigation of the role of AMPA receptors in other physiological processes, such as pain perception and addiction.
4. Development of new synthetic methods for the production of NBQX and related compounds.
Conclusion:
In conclusion, 1-[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl]-3-nitropyridin-2-one is a chemical compound that has potential applications in various fields, especially in neuroscience. It acts as a competitive antagonist of the AMPA receptor and has been shown to improve cognitive function in animal models of Alzheimer's disease. However, further research is needed to fully understand the pharmacological properties of NBQX and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of NBQX involves a multistep process that starts with the reaction of 2-nitrobenzaldehyde with malonic acid in the presence of acetic anhydride. The resulting product is then treated with phosphorous oxychloride to obtain 2-chloro-3-nitropyridine. The final step involves the reaction of 2-chloro-3-nitropyridine with 3,4-methylenedioxyphenylacetone in the presence of sodium methoxide to obtain NBQX.
Applications De Recherche Scientifique
NBQX has been extensively studied for its potential applications in the field of neuroscience. It is a potent antagonist of AMPA receptors, which are involved in the regulation of synaptic plasticity and memory formation. NBQX has been shown to improve cognitive function in animal models of Alzheimer's disease and has potential therapeutic applications in the treatment of other neurological disorders.
Propriétés
IUPAC Name |
1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-nitropyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O6/c17-11(9-3-4-12-13(6-9)22-8-21-12)7-15-5-1-2-10(14(15)18)16(19)20/h1-6H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKWZMJCIGDGBPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)CN3C=CC=C(C3=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl]-3-nitropyridin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1H-indol-3-yl)-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B7572273.png)
![N-[(2,3-dimethoxyphenyl)methyl]-3-methylsulfonylpropan-1-amine](/img/structure/B7572281.png)
![N-[(2-chloropyridin-3-yl)methyl]-N-methyl-1-(oxolan-2-yl)methanamine](/img/structure/B7572282.png)

![2-[4-(3-Chlorophenyl)piperazin-1-yl]butanamide](/img/structure/B7572290.png)
![Methyl 2-[[2-(2-ethoxyanilino)-2-oxoethyl]-(2-methoxy-2-oxoethyl)amino]acetate](/img/structure/B7572297.png)
![2-[3-[(6-methyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl)oxy]phenyl]-1,3,4-oxadiazole](/img/structure/B7572302.png)


![Methyl 2-[4-[(2-tert-butyl-1,3-benzoxazol-5-yl)sulfamoyl]phenoxy]acetate](/img/structure/B7572321.png)
![3-(3-Azaspiro[5.5]undecan-3-yl)oxolan-2-one](/img/structure/B7572323.png)
![N-(4-cyanophenyl)-3-[4-(pyrrolidin-1-ylmethyl)piperidin-1-yl]propanamide](/img/structure/B7572336.png)
![1-[3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)phenyl]-3-[3-(5-methyl-1H-pyrazol-4-yl)propyl]urea](/img/structure/B7572340.png)
